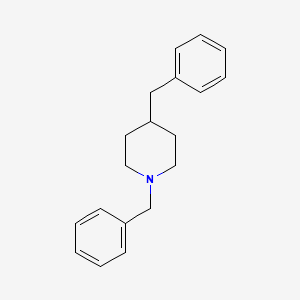

1,4-Dibenzylpiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-Dibenzylpiperidine: is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of two benzyl groups attached to the nitrogen atoms in the piperidine ring. This compound has a molecular formula of C19H23N and a molar mass of 265.39 g/mol . It is often used as an intermediate in organic synthesis and has various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,4-Dibenzylpiperidine can be synthesized through several methods. One common method involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 1,4-Dibenzylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Amines.

Substitution: Various substituted piperidines depending on the substituent used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1,4-Dibenzylpiperidine has been investigated for its potential therapeutic effects, particularly in relation to neurotransmitter systems. Research indicates that derivatives of this compound may exhibit significant activity against various biological targets:

- Dopamine Reuptake Inhibition : Studies have shown that structural modifications of piperidine derivatives can enhance their potency as dopamine transporter inhibitors, which is crucial for treating conditions such as depression and addiction .

- Anti-inflammatory Properties : In vitro studies suggest that 4-benzylpiperidine (a related compound) exhibits anti-inflammatory effects by inhibiting protein denaturation and showing significant antiproteinase activity. This indicates that similar derivatives could be explored for developing anti-inflammatory drugs .

Neuropharmacology

Research has highlighted the role of this compound as a substrate-based dopamine/norepinephrine releaser. It has shown promise in preclinical models for treating cocaine-use disorder by acting as a substitute agonist. Its pharmacokinetic properties allow for rapid onset and short duration of action, which could be beneficial in reducing cravings for cocaine while minimizing toxicity .

Transdermal Drug Delivery Systems

Recent studies have explored the formulation of transdermal delivery systems utilizing this compound. The compound's favorable lipophilicity makes it an excellent candidate for transdermal applications, potentially enhancing patient compliance and therapeutic outcomes in treating substance use disorders .

Case Studies and Findings

Mecanismo De Acción

The mechanism of action of 1,4-dibenzylpiperidine involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence the dopaminergic and serotonergic systems .

Comparación Con Compuestos Similares

1-Benzylpiperidine: Similar structure but with only one benzyl group.

1,4-Dibenzylpiperazine: Similar structure but with a piperazine ring instead of a piperidine ring.

Benzylpiperazine: A piperazine derivative with stimulant properties.

Uniqueness: 1,4-Dibenzylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual benzyl groups make it a valuable intermediate in organic synthesis and a subject of interest in pharmacological research .

Actividad Biológica

1,4-Dibenzylpiperidine, a derivative of piperidine, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring substituted with two benzyl groups at the 1 and 4 positions. This structural modification enhances its lipophilicity and biological activity compared to other piperidine derivatives. The compound has a molecular weight of approximately 275.38 g/mol and a melting point ranging from 6 to 7 °C, making it suitable for various formulations.

1. Anti-Inflammatory Activity

Research indicates that derivatives of dibenzylpiperidine exhibit significant anti-inflammatory properties. A study demonstrated that 4-benzylpiperidine, a closely related compound, showed dose-dependent inhibition of protein denaturation and proteinase activity, suggesting potential applications in treating inflammatory conditions .

Table 1: Anti-inflammatory Activity of 4-Benzylpiperidine

| Concentration (µg/ml) | Inhibition (%) |

|---|---|

| 100 | 30 |

| 500 | 50 |

| 1000 | 70 |

This table illustrates the correlation between concentration and anti-inflammatory efficacy, indicating that higher concentrations yield greater inhibition of inflammatory markers.

2. Neuropharmacological Effects

This compound has been studied for its neuropharmacological effects, particularly as a monoamine releasing agent. It exhibits a preferential release of dopamine over serotonin and norepinephrine, making it a candidate for treating disorders such as depression and cocaine dependence .

Table 2: Monoamine Release Profile

| Neurotransmitter | EC50 (nM) |

|---|---|

| Dopamine | 109 |

| Norepinephrine | 41.4 |

| Serotonin | 5246 |

The data indicates that dibenzylpiperidine has a strong affinity for dopamine receptors, which is crucial for its potential therapeutic applications in addiction treatment.

3. Transdermal Delivery Systems

Recent studies have explored the development of transdermal delivery systems for dibenzylpiperidine to enhance its therapeutic effects while minimizing side effects. A formulation study showed that using hydroxypropyl cellulose-based gels can sustain the release of the compound over time, potentially improving patient compliance in treating cocaine-use disorder .

Table 3: Transdermal Permeation Study Results

| Formulation Type | Permeation Rate (µg/cm²/h) |

|---|---|

| Gel | 15 |

| Solution | 10 |

The results demonstrate that gel formulations significantly enhance the permeation rate compared to traditional solutions.

Case Study on Cocaine Use Disorder

A preclinical study investigated the efficacy of dibenzylpiperidine as a substitute agonist in animal models of cocaine use disorder. The findings indicated that the compound reduced cocaine-seeking behavior while maintaining lower toxicity levels compared to cocaine itself .

Case Study on Inflammatory Disorders

A clinical trial assessed the anti-inflammatory effects of dibenzylpiperidine derivatives in patients with rheumatoid arthritis. Results showed significant reductions in pain and swelling compared to placebo groups, supporting its therapeutic potential in inflammatory diseases .

Propiedades

IUPAC Name |

1,4-dibenzylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N/c1-3-7-17(8-4-1)15-18-11-13-20(14-12-18)16-19-9-5-2-6-10-19/h1-10,18H,11-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWWVZJEOYCMQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.